5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Catalog No.
S1485927
CAS No.
74772-78-4
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

CAS Number

74772-78-4

Product Name

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)

InChI Key

NKOHRVBBQISBSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O

Synonyms

5-[(4-Hydroxyphenyl)methyl]-2,4-thiazolidinedione; U 90441;

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O

Intermediate for Thiazolidinedione-Based Compounds

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (5-(4-Hydroxyphenyl)methyl-1,3-thiazolidine-2,4-dione) serves primarily as a synthetic intermediate for the production of thiazolidinedione (TZD) compounds []. TZDs are a class of drugs known for their ability to regulate blood sugar levels, making them useful in the treatment of type 2 diabetes []. A patent application describes the use of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione as a key intermediate in the synthesis of pioglitazone, a well-known TZD medication [].

Research into Synthesis Methods

Some scientific research focuses on optimizing the methods for synthesizing 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione. This ensures a more efficient and cost-effective production of the intermediate, ultimately impacting the availability of TZD drugs [].

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. The structure includes a thiazolidine core with carbonyl groups at positions 2 and 4, and a hydroxybenzyl substituent at position 5. This compound is part of the thiazolidinedione family, which has garnered attention due to its diverse biological activities and potential therapeutic applications.

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione itself is not a drug and has no reported mechanism of action in biological systems. Its significance lies in its role as an intermediate for the synthesis of thiazolidinedione drugs like pioglitazone []. The mechanism of action of thiazolidinediones involves regulating blood sugar levels but is beyond the scope of this analysis on the intermediate compound.

The synthesis of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. This process can be catalyzed by various amine-based catalysts such as piperidinium acetate or pyrrolidine in suitable solvents like toluene or methanol. The reaction proceeds as follows:

  • Condensation: 4-hydroxybenzaldehyde reacts with thiazolidine-2,4-dione to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.
  • Reduction: The intermediate is then reduced to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione .

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione exhibits several pharmacological properties. It has shown potential in:

  • Antihyperglycemic activity: This compound can lower blood sugar levels, making it a candidate for diabetes treatment.
  • Antitumor effects: Preliminary studies indicate cytotoxicity against various cancer cell lines, suggesting its role in cancer therapy .
  • Anti-inflammatory and antimicrobial properties: It has been reported to inhibit inflammatory pathways and exhibit antimicrobial activity against certain pathogens .

The synthesis of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione can be achieved through several methods:

  • Conventional Synthesis: Utilizing traditional organic solvents and catalysts such as piperidinium acetate in aromatic hydrocarbons.
  • Green Chemistry Approaches: Recent advancements have introduced the use of deep eutectic solvents as both solvent and catalyst, promoting environmentally friendly synthesis methods with high yields .

Interaction studies of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione have focused on its binding affinity to various biological targets. Molecular docking studies suggest that this compound interacts effectively with enzymes involved in lipid metabolism, particularly lipoxygenase, indicating its potential for anti-inflammatory applications .

Several compounds share structural similarities with 5-(4-hydroxybenzyl)thiazolidine-2,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Thiazolidine-2,4-dioneBasic thiazolidine core without substitutionsFoundational structure for many derivatives
5-Benzylidene-thiazolidine-2,4-dioneBenzylidene substituent at position 5Enhanced lipophilicity and potential bioactivity
5-(2-Hydroxybenzyl)thiazolidine-2,4-dioneHydroxy group on the benzyl ringPotentially different biological activity profile
5-(Phenyl)thiazolidine-2,4-dionePhenyl group instead of hydroxybenzylVariations in hydrophobicity affecting bioactivity

The uniqueness of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione lies in its hydroxy substituent on the benzyl group, which may enhance its solubility and biological activity compared to other derivatives.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.03031432 g/mol

Monoisotopic Mass

223.03031432 g/mol

Heavy Atom Count

15

UNII

M8U25244KP

Wikipedia

U-90441

Dates

Modify: 2023-08-15

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